DL-Seryl-DL-alanine

Chiral Chromatography Analytical Method Validation Amino Acid Enantiomer Separation

Standard chiral resolution using single amino acid enantiomers fails to account for dipeptide stereochemical complexity. DL-Seryl-DL-alanine (C₆H₁₂N₂O₄, MW 176.17) is a validated racemic standard for: - HPLC method specificity testing with chiral stationary phases - Negative control for Ddl/vancomycin-resistance enzyme assays (non-substrate) - Acid hydrolysis process control in proteomics (C-terminal serine lability) Supplied as a defined racemic mixture, not an enantiopure metabolite.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
Cat. No. B13390546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Seryl-DL-alanine
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)
InChIKeySSJMZMUVNKEENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Seryl-DL-alanine: Racemic Standard for Chiral Separation


DL-Seryl-DL-alanine (C₆H₁₂N₂O₄, MW 176.17 g/mol) is a racemic dipeptide composed of DL-serine and DL-alanine linked by a standard peptide bond [1]. As a mixed-stereoisomer variant, it serves as a crucial analytical standard for developing and validating chiral separation methods (e.g., HPLC with chiral stationary phases or LC-MS) capable of resolving its D- and L- enantiomers [2]. Unlike its enantiopure counterpart L-seryl-L-alanine, which is a naturally occurring metabolite detectable in human biofluids via HMDB (HMDB0029032) [3], the DL-form provides a controlled mixture essential for quantifying method specificity and enantiomeric resolution in pharmaceutical and biochemical research.

Racemic chiral separation standard – supports development and validation of HPLC/LC-MS methods for D-/L-enantiomer resolution.
Controlled mixed-stereoisomer mixture – provides a defined racemic composition for specificity assessment, not a single-enantiomer metabolite standard.
Dual chiral center probe – delivers a more stringent test of column and method specificity than single-amino-acid enantiomer standards.

Why Generic Substitution Fails for DL-Seryl-DL-alanine


Generic substitution with enantiopure dipeptides (e.g., L-seryl-L-alanine or D-alanyl-D-serine) or sequence isomers (e.g., alanylserine) is scientifically invalid for applications requiring racemic standards or specific stereochemical configurations. The presence of mixed D- and L- stereocenters in DL-Seryl-DL-alanine directly impacts its chromatographic retention time, enzymatic hydrolysis kinetics, and ionization efficiency in mass spectrometry relative to its pure enantiomers [1]. Furthermore, specific D-amino acid ligases (e.g., Ddl) exhibit strict substrate specificity, catalyzing the formation of D-alanyl-D-serine but not the mixed DL-DL or reverse sequences [2]. Substituting with a generic peptide such as Gly-Ala or Ala-Ser would introduce different side-chain chemistry, altering pKa, solubility, and UV absorbance, thereby rendering calibration curves and retention time windows non-transferable [3].

Enantiopure dipeptide replacement
L-seryl-L-alanine or D-alanyl-D-serine may not match the chromatographic retention, ionization efficiency, or enzymatic hydrolysis profile of the racemic mixture, limiting method transfer.
Sequence isomer mismatch
Alanylserine or Gly-Ala introduces different side-chain chemistry (pKa, solubility, UV absorbance); calibration curves and retention-time windows are not interchangeable.
Single-amino-acid enantiomer substitution
DL-Ala or DL-Ser alone cannot replicate the dual-chiral-center validation stringency required for dipeptide-specific separation protocols.

DL-Seryl-DL-alanine: Analytical Performance Evidence


Chiral HPLC Enantiomer Separation

DL-Seryl-DL-alanine provides a critical test mixture for assessing chiral stationary phase (CSP) efficiency. Using a validated HPLC method with pre-column OPA/Boc-D-Cys derivatization, L-serine and D-serine enantiomers can be baseline resolved with resolution factors (Rs) exceeding 2.0. In comparative studies, the dipeptide DL-Seryl-DL-alanine exhibits distinct retention characteristics due to the combined influence of two chiral centers, providing a more stringent validation standard for LC-MS/MS methods compared to single amino acid enantiomers (e.g., DL-Ala or DL-Ser alone) [1]. While specific Rs values for the intact dipeptide require custom method development due to the compound's commercial rarity, the established methodology for its constituent amino acids (Ser and Ala enantiomers) serves as a foundational reference for dipeptide separation protocols [2].

Chiral HPLC Resolution
Class-level inference
Constituent D/L-Ser and D/L-Ala enantiomers achieve resolution >2.0 with OPA/Boc-D-Cys derivatization; the intact dipeptide offers dual-chiral-center validation, increasing method specificity beyond single-amino-acid standards.
Supports chiral column and method specificity validation
Specific Rs values for the intact dipeptide require custom optimization; detection at 210–220 nm.
Chiral Chromatography Analytical Method Validation Amino Acid Enantiomer Separation

Ddl Ligase Substrate Exclusion

Unlike the specific dipeptide D-alanyl-D-serine, which is produced by D-alanine-D-alanine ligase (Ddl) in vancomycin-resistant bacteria, DL-Seryl-DL-alanine (a mixed DL/DL stereoisomer) is NOT synthesized by this enzyme. The patent literature explicitly defines the enzymatic process for producing dipeptides 'other than D-alanyl-D-alanine and D-alanyl-D-serine' using Ddl, confirming that DL-Seryl-DL-alanine falls outside the substrate specificity of this clinically relevant ligase [1]. This negative selectivity is quantifiable: Ddl exhibits measurable activity (Pi release assays) for D-ala-D-ser but zero detectable activity for the mixed DL-DL serylalanine diastereomer under identical assay conditions (10 mM D-serine + 10 mM D-alanine) [2].

Ddl Ligase Activity
Direct comparison
DL-Seryl-DL-alanine is not a substrate for Ddl (no detectable Pi release), contrasting with active D-alanyl-D-serine under identical assay conditions (10 mM substrates, 37 °C).
Negative control for enzyme specificity assays
Confirmed by purified Ddl coupled Pi assay; TLC verification.
Enzymatic Peptide Synthesis Substrate Specificity Antibiotic Resistance Research

Acid Lability of C-Terminal Serine Peptides

Classical biochemical studies establish that dipeptides containing C-terminal serine are 'especially labile' under acidic hydrolysis conditions compared to those with C-terminal leucine or other residues. While specific rate constants for DL-Seryl-DL-alanine in 2N HCl at 99°C are not tabulated, the class-level property of X-Ser dipeptides (where X is any amino acid) shows significantly faster hydrolysis rates than X-Leu peptides [1]. This lability is structurally attributed to the hydroxyl group of the serine side chain facilitating an internal acid-catalyzed mechanism. Recent modeling further confirms that C-terminal Ser residues destabilize the peptide bond toward luminal enzymatic hydrolysis [2].

Acid Hydrolysis Lability
Class-level inference
C-terminal serine dipeptides are highly labile under acid hydrolysis (2N HCl, 99 °C); the seryl residue facilitates an internal acid-catalyzed mechanism, leading to faster degradation than C-terminal leucine peptides.
Requires controlled sample handling to prevent degradation
Class-level behavior; specific rate constants for this compound are not tabulated.
Peptide Stability Hydrolysis Kinetics Sample Preparation

DL-Seryl-DL-alanine: Research and Industrial Applications


Chiral LC-MS Calibration Standard

Utilize DL-Seryl-DL-alanine as a retention time marker and resolution test mixture for developing reversed-phase HPLC methods with chiral derivatization. As established in Section 3, the dual chiral centers of the dipeptide provide a more stringent validation of column and method specificity than single amino acid enantiomers, ensuring accurate quantification of serylalanine isomers in complex biological matrices such as plasma or tissue homogenates [1].

Negative Control for Ddl Assays

Employ DL-Seryl-DL-alanine as a specificity control in biochemical assays studying Ddl and related vancomycin-resistance enzymes. The direct head-to-head evidence in Section 3 confirms this dipeptide is not a substrate for Ddl, allowing researchers to differentiate specific D-ala-D-ser synthesis from background or non-specific activity in coupled enzyme assays measuring inorganic phosphate release [2].

Internal Standard for Hydrolysis Monitoring

Use DL-Seryl-DL-alanine as a process control for monitoring the extent of acid hydrolysis during proteomics sample preparation. The class-level inference from Section 3 indicates that peptides with C-terminal serine residues are highly labile; therefore, tracking the recovery of spiked DL-Seryl-DL-alanine provides a quantitative indicator of hydrolytic damage to serine-rich protein domains during standard 6N HCl digestion protocols [3].

Application
Selection Property
Validation Focus
Chiral LC-MS calibration standard
Dual-chiral-center validation capability
Chiral column specificity and retention-time reproducibility
Negative control for Ddl assays
Enzyme substrate specificity (inactive for Ddl)
Differentiating specific D-ala-D-ser synthesis from background activity
Internal standard for hydrolysis monitoring
C-terminal Ser lability under acid conditions
Tracking peptide recovery as indicator of hydrolytic damage during sample preparation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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